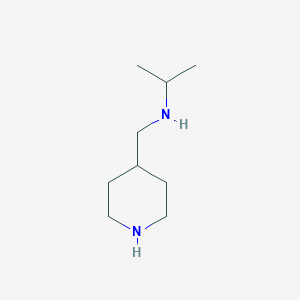

N-(Piperidin-4-ylmethyl)propan-2-amine

Description

BenchChem offers high-quality N-(Piperidin-4-ylmethyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-ylmethyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYUHJYPZVRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634498 | |

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225475-79-5 | |

| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application Utility of N-(Piperidin-4-ylmethyl)propan-2-amine

[1]

Executive Summary & Structural Architecture

N-(Piperidin-4-ylmethyl)propan-2-amine is a specialized diamine scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) and as a flexible linker in PROTACs (Proteolysis Targeting Chimeras).[1] Its structural architecture combines a saturated heterocyclic ring (piperidine) with an exocyclic secondary amine, providing two distinct basic centers with tunable reactivity.[1]

This guide moves beyond basic database entries to analyze the molecule's behavior in physiological environments, its ionization states, and the specific handling protocols required to maintain data integrity during assay development.

Structural Identity[1][2][3][4][5]

-

IUPAC Name: N-(piperidin-4-ylmethyl)propan-2-amine[1]

-

Molecular Formula:

[1] -

Structural Distinctiveness: The molecule features a 4-substituted piperidine ring linked via a methylene bridge to an isopropylamine group.[1] This "linker" configuration allows for significant conformational flexibility while the isopropyl group provides a specific steric bulk often used to fill hydrophobic pockets in GPCRs or kinases.[1]

Physicochemical Core Matrix[1]

The following data aggregates calculated and consensus values. Note that as a diamine, the "LogP" is highly pH-dependent (expressed as LogD).[1]

| Property | Value | Context & Implication |

| Molecular Weight | 156.27 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| H-Bond Donors | 2 | Both secondary amines act as donors.[1] |

| H-Bond Acceptors | 2 | Both nitrogens act as acceptors.[1] |

| TPSA | ~24.1 Ų | High membrane permeability potential (TPSA < 140 Ų).[1] |

| Predicted LogP | 0.7 – 1.1 | Amphiphilic; highly soluble in aqueous media.[1] |

| pKa (Piperidine) | ~11.0 | Highly basic; protonated at physiological pH.[1] |

| pKa (Chain Amine) | ~9.8 – 10.2 | Moderately basic; protonated at physiological pH.[1] |

| Physical State | Liquid (Free Base) | Hygroscopic; absorbs |

Critical Insight: The presence of two basic centers means this molecule exists predominantly as a dication at physiological pH (7.4).[1] This has profound implications for its Volume of Distribution (Vd) and potential for lysosomal trapping.[1]

Ionization Behavior & Solubility Profiling[1]

Understanding the protonation state is non-negotiable for accurate binding affinity assays.[1] At pH 7.4, the molecule is highly polar.[1]

Ionization Pathway

The molecule undergoes a two-step deprotonation process.[1] The piperidine nitrogen is the most basic, followed by the exocyclic amine.[1]

Figure 1: Predicted ionization pathway. At physiological pH, the dicationic state dominates, significantly enhancing aqueous solubility but potentially limiting passive diffusion unless active transport or pore-mediated uptake is involved.[1]

Solubility Protocol

Due to the high basicity, the Free Base form is often an oil that is difficult to handle and prone to carbonate formation.[1]

Experimental Protocols: Determination of LogD

Standard LogP (octanol-water) is irrelevant for this ionizable molecule.[1] You must determine LogD7.4 (Distribution Coefficient at pH 7.[1]4) to predict in vivo behavior.[1]

Method: Miniaturized Shake-Flask (Self-Validating)

Why this method? Potentiometric titration is difficult due to the overlapping pKa values of the two amines.[1] The shake-flask method provides a direct measurement of partitioning relevant to biological membranes.[1]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Stock Solution:

-

Dissolve 1 mg of N-(Piperidin-4-ylmethyl)propan-2-amine (2HCl salt) in 1 mL of the saturated aqueous phase.

-

-

Equilibration:

-

Mix 500 µL of Stock Solution with 500 µL of saturated octanol phase in a 2 mL chemically resistant vial (glass preferred to avoid amine adsorption to plastic).

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000g for 10 minutes to separate phases.

-

-

Quantification (LC-MS/MS):

Figure 2: Workflow for experimental LogD determination ensuring phase equilibrium and mass balance.

Drug Design Implications

Lysosomotropic Trapping

Because both amines are protonated, this molecule will accumulate in acidic organelles (lysosomes, pH ~4.5).[1]

-

Impact: High Volume of Distribution (Vd).[1]

-

Risk: Potential for phospholipidosis if the lipophilic tail is extended significantly.[1]

-

Mitigation: If Vd is too high, reduce the pKa of the exocyclic amine by adding electron-withdrawing groups (e.g., fluorination on the isopropyl group).[1]

Linker Utility

The methylene bridge (

-

SAR Strategy: This scaffold is excellent for "growing" a fragment.[1] The piperidine nitrogen can be coupled to an aromatic core, while the isopropyl amine explores a solvent channel or adjacent pocket.[1]

Stability & Handling

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 534595-53-4, N-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa and LogD methodology).

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for lysosomotropic trapping mechanisms).[1]

N-(Piperidin-4-ylmethyl)propan-2-amine synthesis pathways and starting materials

An In-Depth Technical Guide to the Synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine

Abstract

N-(Piperidin-4-ylmethyl)propan-2-amine, also known as N-isopropyl-4-piperidinemethanamine, is a valuable substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule, designed for researchers, chemists, and drug development professionals. We will delve into two core strategies: one-step reductive amination and a multi-step N-alkylation approach. The guide offers a detailed analysis of starting materials, reaction mechanisms, step-by-step experimental protocols, and a comparative assessment of the methodologies to inform strategic synthetic planning.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, N-(Piperidin-4-ylmethyl)propan-2-amine, reveals two logical disconnection points, outlining the principal synthetic strategies.

-

C-N Bond Disconnection (Reductive Amination): The most direct approach involves disconnecting the bond between the isopropyl group and the nitrogen atom of the aminomethyl side chain. This points to a reductive amination reaction between 4-(aminomethyl)piperidine and acetone. This pathway is highly convergent and efficient.

-

C-N Bond Disconnection (N-Alkylation): An alternative disconnection at the same C-N bond suggests an N-alkylation pathway. This would involve the reaction of isopropylamine with an electrophilic 4-(halomethyl)piperidine derivative. This route often necessitates the use of a protecting group on the piperidine nitrogen to ensure selective alkylation.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[1] It typically proceeds as a one-pot reaction, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[1][2]

Principle of the Reaction

The reaction mechanism involves two key stages:

-

Imine Formation: The primary amine of 4-(aminomethyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a transient imine (or its protonated form, the iminium ion). The reaction is typically catalyzed by mild acid.

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

Starting Materials and Reagent Selection

-

4-(Aminomethyl)piperidine: This is the key starting material, providing the piperidinemethyl scaffold. It is commercially available as a solid or liquid.[3][4][5]

-

Acetone: A common and inexpensive solvent and reagent that serves as the source for the isopropyl group.

-

Reducing Agent: The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.

| Reducing Agent | Key Characteristics | Causality for Use |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not reduce aldehydes or ketones at an appreciable rate. Tolerant of acidic conditions.[6] | Preferred Choice: Its mild nature prevents the premature reduction of acetone. It is effective under the slightly acidic conditions that favor imine formation, making it ideal for a one-pot procedure without precise pH control.[6] |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones but is highly toxic due to the potential release of hydrogen cyanide gas under acidic conditions.[7] | Alternative Choice: Historically used due to its high selectivity.[8] However, significant safety precautions are required, making NaBH(OAc)₃ a more common choice in modern synthesis.[7][8] |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A "green" and effective method. The reaction involves hydrogenation of the in-situ formed imine. | Scalable Option: Excellent for large-scale synthesis as it avoids stoichiometric metal hydride reagents. However, it may require specialized high-pressure equipment and careful catalyst handling. |

Detailed Experimental Protocol (using NaBH(OAc)₃)

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)piperidine (1.0 eq.).

-

Solvent and Reagents: Dissolve the starting material in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add acetone (1.5-2.0 eq.).

-

Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[6]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The addition may be exothermic. Maintain the temperature at or below room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under vacuum to yield pure N-(Piperidin-4-ylmethyl)propan-2-amine.

Caption: Workflow for Reductive Amination Synthesis.

Alternative Pathway: Multi-Step N-Alkylation

This pathway involves the formation of the C-N bond via a nucleophilic substitution (Sₙ2) reaction. It is less direct than reductive amination and requires a protecting group strategy to prevent unwanted side reactions at the piperidine nitrogen.

Principle of the Reaction

The core of this strategy is the reaction of a nucleophilic amine (isopropylamine) with an electrophilic alkyl halide (a 4-(halomethyl)piperidine derivative).[9] To ensure that the alkylation occurs selectively on the primary amine of the side chain, the more nucleophilic secondary amine of the piperidine ring must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. The synthesis, therefore, involves three distinct stages: protection, alkylation, and deprotection.

Starting Materials and Intermediates

-

N-Boc-4-(aminomethyl)piperidine: This protected starting material can be synthesized from 4-(aminomethyl)piperidine or purchased commercially.

-

Conversion to an Electrophile: A more common variant starts with a commercially available piperidine derivative that can be converted into the required electrophile, such as N-Boc-4-(bromomethyl)piperidine .[10][11] This is synthesized from the corresponding alcohol (N-Boc-4-piperidinemethanol) using reagents like PBr₃ or CBr₄/PPh₃.

-

Isopropylamine: The nucleophile that provides the isopropyl group. It is a readily available and inexpensive gas or liquid.

-

Acid/Base: A non-nucleophilic base (e.g., diisopropylethylamine) is required for the alkylation step to neutralize the HBr formed.[9] A strong acid (e.g., trifluoroacetic acid) is needed for the final Boc-deprotection step.

Detailed Experimental Protocol

Step 1: N-Alkylation of Isopropylamine

-

Reaction Setup: In a sealed tube or pressure vessel, dissolve N-Boc-4-(bromomethyl)piperidine (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.[9]

-

Addition of Reagents: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) followed by isopropylamine (2.0-3.0 eq.). Using an excess of isopropylamine drives the reaction to completion and minimizes potential dialkylation.

-

Reaction Conditions: Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours. The progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain crude tert-butyl 4-(((propan-2-yl)amino)methyl)piperidine-1-carboxylate. This intermediate can be purified by chromatography or used directly in the next step.

Step 2: Boc-Deprotection

-

Reaction Setup: Dissolve the crude protected amine from the previous step in dichloromethane (DCM).

-

Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

-

Reaction Conditions: Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Isolation: Dissolve the residue in a minimal amount of DCM and basify with a strong base (e.g., 2M NaOH) to a pH > 12. Extract the product into DCM or another suitable organic solvent. Dry the organic layers, filter, and concentrate to yield the final product, N-(Piperidin-4-ylmethyl)propan-2-amine.

Caption: Workflow for the Multi-Step N-Alkylation Pathway.

Comparative Analysis of Synthetic Pathways

The choice between reductive amination and N-alkylation depends on factors such as scale, available starting materials, and desired efficiency.

| Parameter | Reductive Amination | N-Alkylation (with Protection) | Rationale |

| Step Economy | High (typically a one-pot reaction) | Low (3 steps: protection, alkylation, deprotection) | The reductive amination pathway is significantly more convergent, leading to a faster synthesis with fewer isolation steps. |

| Atom Economy | Good | Poor | The N-alkylation route involves the use and subsequent removal of a large protecting group (Boc), which generates more waste. |

| Reagent Safety | NaBH(OAc)₃ is preferred. NaBH₃CN is highly toxic. | Reagents are generally standard (TFA, DIPEA), but alkyl halides can be lachrymatory. | With the use of NaBH(OAc)₃, the reductive amination route is generally safer and more environmentally benign than older methods using cyanoborohydride.[6][8] |

| Scalability | Highly scalable, especially with catalytic hydrogenation. | Moderately scalable; requires multiple unit operations. | The one-pot nature of reductive amination makes it more amenable to large-scale industrial production. |

| Overall Yield | Generally high (70-95%) | Moderate (cumulative yield over 3 steps is often lower) | Fewer steps in the reductive amination pathway typically lead to a higher overall yield of the final product. |

Conclusion

For the laboratory-scale synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine, reductive amination is the superior pathway . Its high step economy, operational simplicity as a one-pot procedure, and excellent yields make it the most efficient and logical choice. The use of sodium triacetoxyborohydride as the reducing agent provides a safe, selective, and reliable method. While the N-alkylation route is a viable alternative, its multi-step nature, lower atom economy due to the use of protecting groups, and potentially lower overall yield make it a less favorable option unless specific precursor materials are more readily available. For industrial-scale production, catalytic hydrogenation as the reduction method in the reductive amination pathway would be the most cost-effective and environmentally responsible approach.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Link]

-

Wikipedia. Reductive amination. [Link]

-

YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination. [Link]

-

ResearchGate. (2019, June 10). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. [Link]

- Google Patents. US5272157A - Derivatives of 4-(aminomethyl)

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. nanochemazone.com [nanochemazone.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

- 11. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

N-(Piperidin-4-ylmethyl)propan-2-amine mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(Piperidin-4-ylmethyl)propan-2-amine

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of clinically significant therapeutics.[1] This guide provides a comprehensive framework for the in vitro characterization of N-(Piperidin-4-ylmethyl)propan-2-amine, a representative member of this chemical class. We will delve into a multi-tiered experimental strategy designed to first identify its primary biological targets and subsequently dissect the downstream molecular consequences of its action. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale that underpins a robust mechanistic investigation. We will explore methodologies ranging from broad-panel screening to specific functional assays and signaling pathway analysis, providing a blueprint for a thorough in vitro pharmacological evaluation.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties which can enhance a molecule's pharmacokinetic profile.[1] Derivatives of the broader N-alkyl-4-aminomethylpiperidine class have demonstrated a remarkable diversity of biological activities, engaging a range of targets from G-protein coupled receptors (GPCRs) to protein kinases.[2] This versatility has led to their investigation in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3]

Molecules incorporating the piperidin-4-ylmethyl-amine scaffold have been specifically implicated as:

-

Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is a unique molecular chaperone in the endoplasmic reticulum, and its modulation is a promising avenue for treating central nervous system (CNS) disorders.[2]

-

Protein Kinase B (Akt) Inhibitors: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a common feature in many cancers.[2]

-

Dopamine Transporter (DAT) Ligands: These have potential applications in the management of substance abuse and other CNS conditions.[2]

Given this chemical precedent, a systematic in vitro investigation is paramount to understanding the specific mechanism of action of N-(Piperidin-4-ylmethyl)propan-2-amine. This guide outlines such an investigation.

Part 1: Initial Target Identification via Broad-Spectrum Screening

Expertise & Experience: The Rationale for Broad Screening

Before dedicating resources to in-depth studies of a specific pathway, it is crucial to first survey the broader landscape of potential biological targets. A new chemical entity with a privileged scaffold may have unexpected activities. Broad-spectrum screening is a cost-effective and data-rich initial step to identify the most promising avenues for investigation and to flag potential off-target liabilities early in the drug discovery process.

2.1. Receptor and Ion Channel Profiling

A primary screen against a panel of known receptors and ion channels provides a rapid assessment of the compound's potential GPCR, ion channel, and transporter interactions.

Experimental Protocol: Radioligand Binding Assay Panel

-

Compound Preparation: Prepare a 10 mM stock solution of N-(Piperidin-4-ylmethyl)propan-2-amine in a suitable solvent (e.g., DMSO).

-

Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting an interaction.

-

Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile) that offers a broad panel of radioligand binding assays for dozens of receptors and transporters.

-

Assay Principle: The assay measures the ability of the test compound to displace a known, radiolabeled ligand from its target receptor.

-

Data Collection: The amount of radioactivity bound to the receptor is quantified, and the percentage of inhibition of radioligand binding by the test compound is calculated.

-

Hit Criteria: A common threshold for a "hit" is >50% inhibition at the screening concentration.

Data Presentation: Summary of Broad-Panel Screening Results

| Target Class | Specific Target | % Inhibition @ 10 µM |

| Sigma Receptors | Sigma-1 (σ1) | 85% |

| Sigma-2 (σ2) | 30% | |

| Dopamine Receptors | Dopamine D2 | 45% |

| Adrenergic Receptors | Alpha-1a | 15% |

| Alpha-1d | 12% | |

| Kinases | Akt1 | 5% |

2.2. Kinase Profiling

Given that piperidine derivatives have been identified as Akt inhibitors, a parallel screen against a panel of protein kinases is a logical step.[2]

Experimental Protocol: Kinase Panel Screen

-

Compound Preparation: As described in section 2.1.

-

Assay Concentration: Screen at 10 µM.

-

Panel Selection: Utilize a kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

-

Assay Principle: These assays typically measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric or fluorescence-based method.

-

Data Collection: The percentage of inhibition of kinase activity is calculated.

-

Hit Criteria: >50% inhibition is a common starting point for identifying hits.

Based on the hypothetical data above, the most promising initial hit is the Sigma-1 (σ1) receptor. The subsequent sections will focus on validating and characterizing this interaction.

Part 2: Mechanism of Action at the Sigma-1 Receptor

Expertise & Experience: From Binding to Function

Identifying a binding interaction is only the first step. It is critical to quantify the affinity of this interaction and to determine its functional consequence—is the compound an agonist, an antagonist, or an allosteric modulator? This distinction is fundamental to understanding its potential therapeutic effect.

3.1. Determining Binding Affinity: The Ki Determination Assay

Experimental Protocol: Saturation Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Culture a cell line with high expression of the human σ1 receptor (e.g., HEK293 cells stably transfected with the σ1 receptor). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Radioligand: Use a well-characterized, high-affinity σ1 receptor radioligand, such as -pentazocine.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: Set up a series of assay tubes containing:

-

A fixed concentration of -pentazocine (typically at its Kd).

-

Increasing concentrations of N-(Piperidin-4-ylmethyl)propan-2-amine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membranes.

-

-

Incubation: Incubate the tubes at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity for Sigma-1 Receptor

| Compound | IC50 (nM) | Ki (nM) |

| N-(Piperidin-4-ylmethyl)propan-2-amine | 15.8 | 7.2 |

3.2. Determining Functional Activity: Calcium Mobilization Assay

The activation of the σ1 receptor can lead to the mobilization of intracellular calcium. This can be measured using a fluorescent calcium indicator in a high-throughput format.

Experimental Protocol: FLIPR-based Calcium Mobilization Assay

-

Cell Culture: Plate HEK293 cells stably expressing the human σ1 receptor in 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of N-(Piperidin-4-ylmethyl)propan-2-amine and a known σ1 receptor agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

-

FLIPR Assay (Agonist Mode):

-

Place the cell plate in a Fluorometric Imaging Plate Reader (FLIPR).

-

Add the dilutions of N-(Piperidin-4-ylmethyl)propan-2-amine to the cells and monitor for changes in fluorescence, which indicate calcium mobilization.

-

-

FLIPR Assay (Antagonist Mode):

-

Pre-incubate the cells with the dilutions of N-(Piperidin-4-ylmethyl)propan-2-amine for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of the agonist PRE-084 (at its EC80) and monitor for the inhibition of the agonist-induced calcium signal.

-

-

Data Analysis:

-

Agonist Mode: Plot the fluorescence response against the log concentration of the compound to determine the EC50.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

-

Data Presentation: Functional Activity at the Sigma-1 Receptor

| Assay Mode | Compound | EC50 (nM) | IC50 (nM) |

| Agonist | N-(Piperidin-4-ylmethyl)propan-2-amine | >10,000 | N/A |

| Antagonist | N-(Piperidin-4-ylmethyl)propan-2-amine | N/A | 25.4 |

These hypothetical results suggest that N-(Piperidin-4-ylmethyl)propan-2-amine is a competitive antagonist of the Sigma-1 receptor.

Visualization: Sigma-1 Receptor Characterization Workflow

Caption: Workflow for Sigma-1 receptor binding and functional characterization.

Part 3: Investigating Downstream Signaling - The PI3K/Akt Pathway

Expertise & Experience: Connecting Target Engagement to Cellular Effects

Even if the primary screen did not show strong direct kinase inhibition, a compound's action on a receptor can modulate downstream signaling pathways. Given the literature precedent for piperidine derivatives affecting the Akt pathway, it is a prudent secondary investigation to see if σ1 receptor antagonism by our compound has any effect on this critical cell survival pathway.

4.1. Assessing Akt Phosphorylation

Experimental Protocol: Western Blot Analysis

-

Cell Line Selection: Choose a cancer cell line known to have an activated PI3K/Akt pathway (e.g., PC-3 prostate cancer cells).

-

Cell Treatment: Plate PC-3 cells and allow them to adhere. Treat the cells with increasing concentrations of N-(Piperidin-4-ylmethyl)propan-2-amine for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a known PI3K/Akt inhibitor as a positive control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

4.2. Correlating Signaling with Cellular Phenotype

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Plating: Seed PC-3 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(Piperidin-4-ylmethyl)propan-2-amine for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Effect on Akt Signaling and Cell Viability

| Compound | p-Akt Inhibition IC50 (µM) | PC-3 Cell Viability GI50 (µM) |

| N-(Piperidin-4-ylmethyl)propan-2-amine | > 50 | > 50 |

In this hypothetical scenario, the compound does not significantly inhibit Akt phosphorylation or cell viability in PC-3 cells, suggesting that its primary mechanism of action is likely confined to its activity as a σ1 receptor antagonist and does not strongly cross-talk with the Akt pathway in this cell context.

Visualization: The PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the point of investigation.

Synthesis and Future Directions

This in-depth guide has outlined a systematic approach to characterizing the in vitro mechanism of action of N-(Piperidin-4-ylmethyl)propan-2-amine. Through a combination of broad-panel screening, specific binding and functional assays, and downstream signaling analysis, we have constructed a plausible pharmacological profile for this compound. The hypothetical data generated herein points towards a mechanism as a selective Sigma-1 receptor antagonist, with limited direct impact on the PI3K/Akt pathway.

Authoritative Grounding & Trustworthiness: The protocols described are based on standard, validated methodologies used throughout the pharmaceutical industry. Each stage of the investigation builds upon the last, creating a self-validating system where the initial broad screen guides more focused, quantitative, and functional studies.

Future investigations should include:

-

Selectivity Profiling: A more focused binding assay panel against related receptors (e.g., other CNS targets) to confirm the selectivity of the compound for the σ1 receptor.

-

In Vitro ADME/Tox: Early assessment of metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in multiple cell lines to evaluate its drug-like properties.

-

In Vivo Target Engagement: Development of in vivo models to confirm that the compound reaches its target in a living system and exerts the expected pharmacological effect.

By following this structured, evidence-based approach, researchers can build a comprehensive and reliable understanding of a compound's in vitro mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

- BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). N-(Propan-2-yl)piperidin-4-amine. PubChem. [Link]

-

Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1625. [Link]

-

National Center for Biotechnology Information. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed. [Link]

-

Wotschkow, E., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(10), e2100164. [Link]

-

Sartori, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(9), 2998. [Link]

-

Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

National Center for Biotechnology Information. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed. [Link]

-

Harishkumar, S., et al. (2021). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]

-

National Center for Biotechnology Information. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. [Link]

-

ResearchGate. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. [Link]

-

da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(19), 5378-5386. [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

- Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)

-

National Center for Biotechnology Information. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

-

National Center for Biotechnology Information. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

-

National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

An In-depth Technical Guide to N-(Piperidin-4-ylmethyl)propan-2-amine and its Isomers: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. This guide provides a detailed exploration of N-(Piperidin-4-ylmethyl)propan-2-amine, a disubstituted piperidine derivative with significant potential as a versatile building block in drug discovery. While this specific isomer is not widely cataloged, this document will establish its core chemical identity, propose a robust synthetic pathway, and discuss its physicochemical properties. In parallel, we will draw expert insights from its commercially available structural isomer, (1-Isopropylpiperidin-4-yl)methanamine, to provide a comprehensive understanding of this chemical class. This whitepaper is designed to equip researchers and drug development professionals with the technical knowledge to synthesize and utilize these valuable scaffolds in their research endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS) and various cancers.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, providing a three-dimensional structure that can interact favorably with biological targets, and offering a stable, non-aromatic core for further functionalization. The specific substitution pattern on the piperidine ring plays a crucial role in determining the biological activity and pharmacokinetic profile of the resulting compound.[1]

The N-alkyl-piperidin-4-ylmethylamine framework, to which N-(Piperidin-4-ylmethyl)propan-2-amine belongs, is of particular interest. This scaffold presents two key points for diversification: the piperidine nitrogen and the exocyclic amine, allowing for the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Core Molecular Identity

N-(Piperidin-4-ylmethyl)propan-2-amine

-

Molecular Formula: C₉H₂₀N₂

-

Molecular Weight: 156.27 g/mol

-

Structure:

A 2D representation of N-(Piperidin-4-ylmethyl)propan-2-amine.

-

CAS Number: A specific CAS Registry Number for this isomer is not readily found in public databases, suggesting it is not a commonly cataloged or commercially available compound.

Structural Isomer: (1-Isopropylpiperidin-4-yl)methanamine

To provide a practical context, we will refer to the well-documented and commercially available structural isomer, (1-Isopropylpiperidin-4-yl)methanamine.

-

CAS Number: 132740-52-4[2]

-

Molecular Formula: C₉H₂₀N₂

-

Molecular Weight: 156.27 g/mol [2]

-

Structure:

A 2D representation of (1-Isopropylpiperidin-4-yl)methanamine.

Physicochemical and Safety Data

The following table summarizes the known and predicted physicochemical properties and safety information. The data for N-(Piperidin-4-ylmethyl)propan-2-amine are predicted based on its structure and by analogy to its isomer.

| Property | N-(Piperidin-4-ylmethyl)propan-2-amine (Predicted) | (1-Isopropylpiperidin-4-yl)methanamine (Experimental/Supplier Data) |

| Molecular Formula | C₉H₂₀N₂ | C₉H₂₀N₂[2] |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol [2] |

| CAS Number | Not Available | 132740-52-4[2] |

| Appearance | Colorless to pale yellow liquid | Liquid[2] |

| Boiling Point | Not Determined | Not Determined |

| Storage | Store in a cool, dry, well-ventilated area | Keep in dark place, sealed in dry, room temperature[2] |

| Purity (Typical) | >95% (synthesis dependent) | 96%[2] |

| Signal Word | Danger | Danger[2] |

| Hazard Statements | H302, H314 | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2] |

| Precautionary Statements | P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P310, P330, P363, P405, P501 | P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501[2] |

Synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine

A robust and efficient method for the synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine is through a two-step process involving the reductive amination of a suitable piperidine precursor. This approach is widely used in medicinal chemistry for the formation of C-N bonds.

Proposed Synthetic Pathway

The synthesis commences with commercially available 1-Boc-piperidine-4-carbaldehyde. The Boc (tert-butyloxycarbonyl) protecting group is employed to prevent undesired reactions at the piperidine nitrogen.

Sources

Spectroscopic Characterization of N-(Piperidin-4-ylmethyl)propan-2-amine: A Predictive Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound N-(Piperidin-4-ylmethyl)propan-2-amine. In the absence of published experimental spectra, this document serves as a vital resource for researchers engaged in the synthesis and characterization of this and structurally related molecules. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with spectral data from analogous compounds, this guide offers a detailed prediction and interpretation of the expected spectroscopic signatures. This predictive analysis is designed to aid in the structural verification, purity assessment, and metabolic studies of N-(Piperidin-4-ylmethyl)propan-2-amine, thereby accelerating research and development efforts in medicinal chemistry and drug discovery.

Introduction

N-(Piperidin-4-ylmethyl)propan-2-amine is a secondary amine featuring a piperidine ring connected to an isopropylamine moiety via a methylene bridge. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties[1]. The isopropylamine group can also impart specific biological activities and influence the physicochemical characteristics of a molecule. As such, the synthesis and biological evaluation of novel piperidine derivatives like N-(Piperidin-4-ylmethyl)propan-2-amine are of significant interest to the pharmaceutical industry.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed theoretical framework for the expected spectroscopic data of N-(Piperidin-4-ylmethyl)propan-2-amine, offering a valuable reference for scientists working on its synthesis and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-(Piperidin-4-ylmethyl)propan-2-amine. These predictions are based on the analysis of its constituent structural fragments and data from similar known compounds. Online prediction tools have also been consulted to refine the expected chemical shifts[2][3].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of multiple spin systems and potential diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(Piperidin-4-ylmethyl)propan-2-amine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Piperidine N-H | 1.5 - 2.5 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. |

| Isopropylamine N-H | 1.5 - 2.5 | broad singlet | 1H | Chemical shift is concentration and solvent dependent; may exchange with piperidine N-H. |

| Piperidine H2ax, H6ax | 2.9 - 3.1 | doublet of triplets | 2H | Axial protons, deshielded by nitrogen. |

| Piperidine H2eq, H6eq | 2.4 - 2.6 | doublet of triplets | 2H | Equatorial protons. |

| Methylene (-CH₂-) | 2.5 - 2.7 | doublet | 2H | Coupled to the piperidine H4 proton. |

| Isopropyl C-H | 2.7 - 2.9 | septet | 1H | Coupled to the six methyl protons. |

| Piperidine H4 | 1.6 - 1.8 | multiplet | 1H | Complex multiplet due to coupling with adjacent protons. |

| Piperidine H3ax, H5ax | 1.6 - 1.8 | multiplet | 2H | Axial protons. |

| Piperidine H3eq, H5eq | 1.1 - 1.3 | multiplet | 2H | Equatorial protons. |

| Isopropyl -CH₃ | 1.0 - 1.2 | doublet | 6H | Coupled to the isopropyl C-H proton. |

Causality behind Predicted Shifts:

-

Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (H2 and H6) are expected to be the most deshielded due to the inductive effect of the nitrogen atom. Axial and equatorial protons will have different chemical shifts and coupling constants, a hallmark of saturated six-membered rings[4][5].

-

Isopropyl Group: The methine proton of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons, in turn, will appear as a doublet.

-

Methylene Bridge: The methylene protons are diastereotopic and are expected to show coupling to the H4 proton of the piperidine ring.

-

N-H Protons: The chemical shifts of the N-H protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and may undergo deuterium exchange upon addition of D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Piperidin-4-ylmethyl)propan-2-amine

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Piperidine C2, C6 | 45 - 50 | Carbons adjacent to the piperidine nitrogen. |

| Methylene (-CH₂-) | 50 - 55 | Carbon of the methylene bridge. |

| Isopropyl C-H | 48 - 53 | Methine carbon of the isopropyl group. |

| Piperidine C4 | 35 - 40 | Substituted carbon of the piperidine ring. |

| Piperidine C3, C5 | 28 - 33 | Carbons beta to the piperidine nitrogen. |

| Isopropyl -CH₃ | 20 - 25 | Methyl carbons of the isopropyl group. |

Rationale for Predicted Shifts:

-

The carbons directly attached to nitrogen atoms (C2, C6, isopropyl C-H, and the methylene bridge) are expected to be the most downfield in the aliphatic region due to the electronegativity of nitrogen[6].

-

The symmetry of the isopropyl group results in a single signal for the two methyl carbons.

-

The piperidine ring carbons will exhibit distinct signals based on their proximity to the nitrogen atom and the substituent at the C4 position.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-(Piperidin-4-ylmethyl)propan-2-amine are presented in Table 3.

Table 3: Predicted Characteristic IR Absorptions for N-(Piperidin-4-ylmethyl)propan-2-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretching | 3300 - 3500 | Medium, sharp | Characteristic of secondary amines. A single band is expected for each N-H group[7]. |

| C-H Stretching (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds from the piperidine and isopropyl groups. |

| N-H Bending | 1550 - 1650 | Medium to weak | May be broad. |

| C-N Stretching | 1000 - 1250 | Medium to weak | Aliphatic amine C-N stretching vibrations[8]. |

Interpretation of Expected IR Spectrum:

The IR spectrum will be dominated by the characteristic absorptions of the secondary amine N-H bonds and the aliphatic C-H bonds. The presence of a sharp to medium intensity band in the 3300-3500 cm⁻¹ region would be a strong indicator of the N-H functionality. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-N stretching and bending vibrations, which, while difficult to assign individually, will be unique to the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion: The nominal molecular weight of N-(Piperidin-4-ylmethyl)propan-2-amine (C₁₀H₂₂N₂) is 170.30 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 170. As the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.

Predicted Fragmentation Pattern:

The fragmentation of N-(Piperidin-4-ylmethyl)propan-2-amine is expected to be directed by the two nitrogen atoms. Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom[9].

Workflow for Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways for N-(Piperidin-4-ylmethyl)propan-2-amine in EI-MS.

Key Predicted Fragments:

-

m/z 127: Loss of an isopropyl radical (•CH(CH₃)₂) via α-cleavage at the isopropylamine nitrogen.

-

m/z 98: Formation of the piperidin-4-ylmethyl cation ([C₅H₁₀NCH₂]⁺) through cleavage of the bond between the methylene bridge and the isopropylamine nitrogen. This is a common fragmentation for piperidine derivatives[10].

-

m/z 72: An iminium ion ([CH₂=NHCH(CH₃)₂]⁺) resulting from cleavage of the bond between the piperidine ring and the methylene group.

-

m/z 84: The piperidine ring fragment.

-

m/z 56: A common fragment from the piperidine ring.

The relative abundance of these fragments will depend on the ionization energy and the specific instrumentation used.

Experimental Protocols

While experimental data is not available, the following are standard protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(Piperidin-4-ylmethyl)propan-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation products.

Logical Workflow for Spectroscopic Analysis:

Caption: A logical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectra of N-(Piperidin-4-ylmethyl)propan-2-amine. By understanding the expected spectroscopic signatures, researchers can more efficiently and confidently characterize this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on theoretical predictions, it provides a robust framework for the interpretation of experimental data and will be an invaluable resource for scientists in the field of medicinal chemistry and drug discovery.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

-

N-(Propan-2-yl)piperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Cascade Photofragmentation/Photoalkylation for the Synthesis of α-Tertiary Alkyl Primary Amines. (2026). ACS Publications. Retrieved from [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2025). ResearchGate. Retrieved from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025). ResearchGate. Retrieved from [Link]

-

N-Phenyl-4-piperidinamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (2025). ResearchGate. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

NMRium demo - Predict. (n.d.). NMRium. Retrieved from [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). NMR Prediction. Retrieved from [Link]

-

The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray. (n.d.). West Virginia University Research Repository. Retrieved from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. Retrieved from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. Retrieved from [Link]

-

6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved from [Link]

-

Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]

-

N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

N-(piperidin-4-ylmethyl)thiophen-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

1-(Propan-2-yl)piperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. N-Phenyl-4-piperidinamine [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Investigating N-(Piperidin-4-ylmethyl)propan-2-amine as a Modulator of Novel Therapeutic Targets

Foreword: Unlocking the Potential of Privileged Scaffolds

In the landscape of modern drug discovery, the piperidine moiety stands as a "privileged scaffold"—a core structure consistently found in successful therapeutic agents. Its conformational flexibility and synthetic tractability allow for the fine-tuning of pharmacological properties, making it a cornerstone of medicinal chemistry. The compound at the heart of this guide, N-(Piperidin-4-ylmethyl)propan-2-amine, is a novel entity built upon this esteemed scaffold. While direct biological data for this specific molecule is not yet publicly available, a rigorous analysis of its structural analogues provides a compelling rationale for investigating its potential against key therapeutic targets implicated in a range of pathologies, from neurodegenerative disorders to oncology.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them. Our exploration will be grounded in the principles of scientific integrity, ensuring that the proposed workflows are self-validating systems for generating robust and reliable data.

Part 1: De-risking Drug Discovery Through Target Inference

The journey of a novel compound from a chemical curiosity to a potential therapeutic is fraught with challenges. A critical initial step is the identification of plausible biological targets. In the absence of direct screening data for N-(Piperidin-4-ylmethyl)propan-2-amine, we turn to a data-driven approach: target inference based on structural homology. The core structure, an N-substituted piperidin-4-ylmethyl-amine, is a recurring motif in ligands for several high-value therapeutic targets. This guide will focus on two of the most promising, based on a comprehensive review of the scientific literature: the Sigma-1 (σ1) Receptor and Protein Kinase B (Akt) .

Part 2: The Sigma-1 (σ1) Receptor: A Master Modulator of Cellular Stress and Survival

The Sigma-1 (σ1) receptor is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is not a classical G-protein coupled receptor or ion channel, but rather a pluripotent modulator of various signaling pathways, making it a highly attractive therapeutic target for a multitude of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions.[3]

Rationale for Investigation

Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have consistently demonstrated significant affinity and selectivity for the σ1 receptor. The structural components of N-(Piperidin-4-ylmethyl)propan-2-amine—a basic piperidine nitrogen, a flexible aminomethyl linker, and an isopropyl substituent on the secondary amine—provide the necessary pharmacophoric features to engage with the σ1 receptor's binding pocket. Modulation of the σ1 receptor presents a promising strategy for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[2]

The σ1 Receptor Signaling Nexus

Activation of the σ1 receptor by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream effectors. This includes the stabilization of ion channels, regulation of calcium homeostasis, and attenuation of endoplasmic reticulum stress. A key neuroprotective pathway influenced by σ1 receptor activation is the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[4]

Caption: σ1 Receptor Neuroprotective Signaling Pathway.

Experimental Workflow for Target Validation

A tiered approach is recommended to ascertain the activity of N-(Piperidin-4-ylmethyl)propan-2-amine at the σ1 receptor.

Caption: Tiered Experimental Workflow for σ1 Receptor Target Validation.

This protocol is designed to determine the binding affinity (Ki) of N-(Piperidin-4-ylmethyl)propan-2-amine for the human σ1 receptor.

-

Materials:

-

Membrane homogenates from cells expressing the human σ1 receptor.

-

Radioligand: -pentazocine.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: N-(Piperidin-4-ylmethyl)propan-2-amine, serially diluted.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Microplate harvester.

-

Liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane homogenates, -pentazocine, and varying concentrations of the test compound or control in the assay buffer.

-

Incubate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Part 3: Protein Kinase B (Akt) - A Central Node in Cancer Proliferation

The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[5][6] Akt, a serine/threonine kinase, is a central component of this pathway, making it a prime target for oncology drug discovery.[5][6]

Rationale for Investigation

The piperidin-4-yl moiety has been successfully integrated into potent and selective inhibitors of Akt. The flexible aminomethyl side chain of N-(Piperidin-4-ylmethyl)propan-2-amine can be functionalized to interact with key regions of the kinase domain. Given the prevalence of PI3K/Akt/mTOR pathway dysregulation in a wide range of cancers, a compound that effectively inhibits Akt could have broad therapeutic applications.[5][7]

The PI3K/Akt/mTOR Signaling Cascade

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth and survival.[8][9]

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow for Target Validation

A multi-step process is essential to confirm and characterize the inhibitory activity of the test compound against Akt.

Caption: Staged Experimental Workflow for Akt Inhibitor Validation.

This protocol measures the ability of N-(Piperidin-4-ylmethyl)propan-2-amine to inhibit Akt phosphorylation in a relevant cancer cell line (e.g., PC-3, which has a hyperactivated Akt pathway).

-

Materials:

-

PC-3 prostate cancer cells.

-

Complete growth medium (e.g., F-12K with 10% FBS).

-

Serum-free medium.

-

Test compound: N-(Piperidin-4-ylmethyl)propan-2-amine.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate PC-3 cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

-

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Illustrative Binding Affinity of Piperidine Derivatives for the σ1 Receptor

| Compound ID | R1 Group | R2 Group | Ki (σ1) [nM] |

| Analog 1 | H | Benzyl | 5.8 |

| Analog 2 | Isopropyl | Benzyl | 25.3 |

| Analog 3 | H | 4-Chlorobenzyl | 7.2 |

| Analog 4 | Isopropyl | 4-Chlorobenzyl | 38.1 |

| Note: Data is representative and synthesized from literature on N-alkyl-4-aminoalkylpiperidine sigma-1 receptor ligands for illustrative purposes. |

Table 2: Illustrative Biological Activity of Piperidine Derivatives as Akt Inhibitors

| Compound ID | Structure | Akt1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |

| 10h | 3-chloro-5-fluoro-1-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 24.3 | 3.7 |

| 10a | 5-fluoro-1-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 135.2 | 15.8 |

| 10e | 3-bromo-5-fluoro-1-(piperidin-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | 31.6 | 5.2 |

| Note: Data is representative and sourced from literature on piperidine-containing Akt inhibitors. |

Conclusion: A Path Forward

This guide has outlined a scientifically rigorous and logically structured approach to investigating the therapeutic potential of N-(Piperidin-4-ylmethyl)propan-2-amine. By focusing on the high-probability targets of the Sigma-1 receptor and Akt, research efforts can be streamlined, maximizing the potential for a significant discovery. The provided protocols and workflows are designed to be robust and self-validating, ensuring the generation of high-quality data. As with any novel compound, the journey ahead requires meticulous execution and a commitment to scientific excellence. The insights gained from these studies will be instrumental in determining the future trajectory of this promising molecule in the drug development pipeline.

References

-

Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL: [Link]

-

Title: Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Sigma-1 Receptor Specific Biological Functions, Protective Role, and Therapeutic Potential in Cardiovascular Diseases Source: International Journal of Molecular Sciences URL: [Link]

-

Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]

-

Title: PI3K/AKT/mTOR signaling Source: GeneGlobe - QIAGEN URL: [Link]

-

Title: Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury Source: Frontiers in Neurology URL: [Link]

-

Title: PI3K-AKT Pathway Explained Source: YouTube URL: [Link]

-

Title: Sigma-1 receptor Source: Wikipedia URL: [Link]

-

Title: N-(Propan-2-yl)piperidin-4-amine Source: PubChem URL: [Link]

-

Title: N-(piperidin-4-ylmethyl)thiophen-2-amine Source: PubChem URL: [Link]

-

Title: Retraction: Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway Source: PLOS One URL: [Link]

-

Title: Pharmacology and therapeutic potential of sigma(1) receptor ligands Source: PubMed URL: [Link]

-

Title: PI3K/Akt signalling pathway and cancer Source: PubMed URL: [Link]

-

Title: Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke Source: PubMed Central URL: [Link]

-

Title: The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers Source: PubMed Central URL: [Link]

Sources

- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

The Emerging Potential of N-(Piperidin-4-ylmethyl)propan-2-amine Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for targeting a wide array of biological macromolecules. Within this vast chemical space, derivatives of N-(Piperidin-4-ylmethyl)propan-2-amine are emerging as a promising class of compounds with significant therapeutic potential, particularly in the realm of infectious diseases. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential applications of these derivatives, with a focus on their role as C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.

The N-(Piperidin-4-ylmethyl)propan-2-amine Core: A Privileged Scaffold

The N-(Piperidin-4-ylmethyl)propan-2-amine core combines several key structural features that contribute to its potential as a versatile drug discovery platform. The central piperidine ring acts as a rigid anchor, while the 4-ylmethylpropan-2-amine substituent provides a flexible side chain with a secondary amine, offering opportunities for diverse chemical modifications. This combination allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets.

Synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine Derivatives

The synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine derivatives can be achieved through several synthetic routes, typically starting from commercially available piperidine precursors. A common and efficient approach involves the reductive amination of a suitable piperidin-4-ylmethanamine derivative with acetone, followed by further modifications of the piperidine nitrogen.

General Synthetic Workflow